

An In-depth Technical Guide to the Spectroscopic Data Analysis of Hypoglycin A

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Compound of Interest

Compound Name: Hypoglaunine A

Cat. No.: B12101612

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for Hypoglycin A, a toxic amino acid found in the unripe fruit of the ackee tree. The information presented here is intended to assist researchers in the identification, characterization, and quantification of this compound.

Mass Spectrometry (MS) Data

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful technique for the sensitive and specific detection of Hypoglycin A. The typical ionization method employed is electrospray ionization (ESI) in positive ion mode.

Table 1: Key Mass Spectrometry Data for Hypoglycin A

Parameter	m/z Ratio	Description
Precursor Ion ($[M+H]^+$)	142.2	The protonated molecular ion of Hypoglycin A.
Product Ion 1	96.0	A major fragment ion used for quantification or confirmation.
Product Ion 2	74.0	Another significant fragment ion used for confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is invaluable for the structural elucidation of Hypoglycin A. Due to the presence of diastereomers, the spectra can be complex. The following tables present the ^1H and ^{13}C NMR chemical shifts for the Hypoglycin A moiety, derived from studies on closely related compounds.

Table 2: ^1H NMR Chemical Shifts for Hypoglycin A

Atom Number	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
H-2	~3.8	dd	8.0, 5.0
H-3a	~2.2	m	
H-3b	~1.9	m	
H-4	~1.6	m	
H-5a	~1.4	m	
H-5b	~1.1	m	
H-7a	~5.0	s	
H-7b	~4.9	s	

Note: Chemical shifts are approximate and can vary based on solvent and pH.

Table 3: ^{13}C NMR Chemical Shifts for Hypoglycin A

Atom Number	Chemical Shift (δ) ppm
C-1 (COOH)	~175.0
C-2 (α -CH)	~55.0
C-3 (β -CH ₂)	~35.0
C-4 (γ -CH)	~20.0
C-5 (δ -CH ₂)	~15.0
C-6 (Quaternary C)	~25.0
C-7 (=CH ₂)	~106.0

Note: The presented data is based on the analysis of Hypoglycin B, a dipeptide containing Hypoglycin A, and serves as a close approximation[1].

Experimental Protocols

A common method for the quantitative analysis of Hypoglycin A involves LC-MS/MS.

- Sample Preparation:
 - Extraction: The sample (e.g., ackee arilli) is homogenized and extracted with a solvent mixture, typically 80% ethanol in water[2].
 - Centrifugation and Filtration: The extract is centrifuged to remove solid debris, and the supernatant is filtered.
 - Derivatization (Optional): For improved chromatographic retention and detection, the extract can be derivatized. A common derivatizing agent is phenylisothiocyanate (PITC)[2]. Some methods utilize mixed-mode chromatography columns that can retain the polar, underivatized amino acid, thus simplifying sample preparation[3].
- Liquid Chromatography (LC):
 - Column: A C18 reversed-phase column is typically used for derivatized samples[2]. For underivatized Hypoglycin A, a mixed-mode column (e.g., Acclaim™ Trinity™ Q1) is

effective[3].

- Mobile Phase: A gradient elution is commonly employed, using a mixture of an aqueous buffer (e.g., ammonium formate with formic acid) and an organic solvent like acetonitrile[3].
- Flow Rate: Typically in the range of 0.3-0.5 mL/min.
- Mass Spectrometry (MS):
 - Ionization: Electrospray ionization in positive ion mode (ESI+).
 - Detection: A triple quadrupole mass spectrometer is used in Multiple Reaction Monitoring (MRM) mode, monitoring the transitions from the precursor ion (m/z 142.2) to the product ions (e.g., m/z 96.0 and 74.0)[3].

For structural confirmation and elucidation, a suite of NMR experiments is performed.

- Sample Preparation: The isolated and purified Hypoglycin A is dissolved in a suitable deuterated solvent, such as deuterium oxide (D_2O).
- NMR Experiments:
 - 1D NMR: Standard 1H and $^{13}C\{^1H\}$ spectra are acquired to observe the chemical shifts and multiplicities of the protons and carbons.
 - 2D NMR:
 - DEPT (Distortionless Enhancement by Polarization Transfer): To differentiate between CH , CH_2 , and CH_3 groups.
 - gCOSY (gradient Correlation Spectroscopy): To identify proton-proton spin-spin couplings.
 - gHSQC (gradient Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

- gHMBC (gradient Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular structure[1].

Visualizations

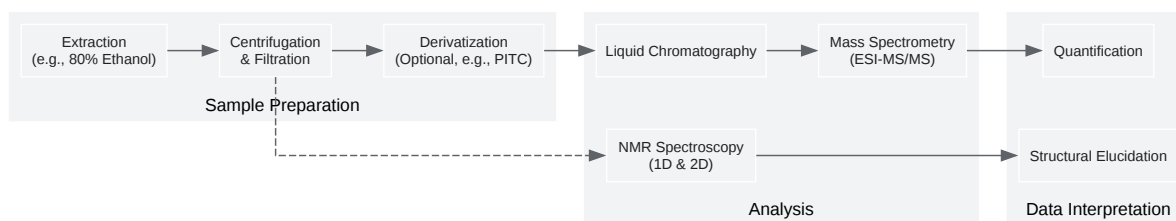


Figure 1: Analytical Workflow for Hypoglycin A

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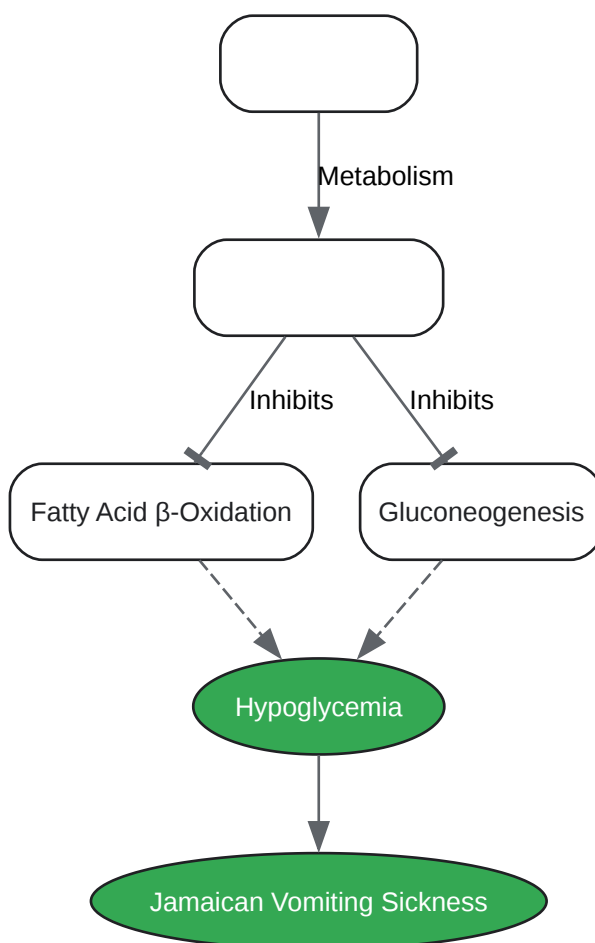


Figure 2: Mechanism of Hypoglycin A Toxicity

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References

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